![molecular formula C5H5N3O B1318873 1-Methyl-1H-imidazol-5-yl isocyanate CAS No. 499770-99-9](/img/structure/B1318873.png)
1-Methyl-1H-imidazol-5-yl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazol-5-yl isocyanate is an aromatic heterocyclic organic compound . It is a specialty solvent, a base, and a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
1-Methyl-1H-imidazol-5-yl isocyanate can be synthesized by two main routes. The primary method is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-imidazol-5-yl isocyanate is C5H9N3 . Its average mass is 111.145 Da and its monoisotopic mass is 111.079643 Da .Chemical Reactions Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazol-5-yl isocyanate is a colorless liquid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Energetic Bicyclic Azolium Salts
Research has explored the synthesis of various bicyclic azoles, including 1-methyl-4-nitro-2-(imidazol-1-yl)-1H-imidazole. These compounds, with densities ranging between 1.519-1.674 g/cm³, were studied for their thermally stable azolium salts and potential energetic applications. The enthalpies of formation were calculated using DFT(B3LYP) and MP2 methods (Gao et al., 2006).
Synthesis of 2-Aryl-2H,4H-Imidazo[4,5-d][1,2,3]triazoles
A series of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles were synthesized, showcasing the reactivity of triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates. The X-ray crystal structures of the compounds were reported, offering insights into potential chemical and pharmaceutical applications (Taher et al., 2002).
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives, including those with a 1H-imidazol-5-yl group, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. The study utilized various analytical methods, suggesting the potential of these compounds in industrial applications (Ammal et al., 2018).
Isocyanate-Epoxy Materials
Studies have investigated 1-imidazole derivatives, including 1-methylimidazole, as accelerators for curing isocyanate-epoxy resin matrix. These compounds enhanced the density of cross-linking and thermal resistance in the materials, suggesting applications in advanced material sciences (Pilawka et al., 2014).
Novel Syntheses and Biological Applications
Various studies have focused on synthesizing new compounds using imidazol-5-yl groups. These include synthesis for potential COX-2 inhibitors (Tabatabai et al., 2012), molecular structure investigations (Richter et al., 2023), and biological activities of triheterocyclic compounds (Rajanarendar et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
properties
IUPAC Name |
5-isocyanato-1-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSQWDVJQVAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590476 |
Source
|
Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazol-5-yl isocyanate | |
CAS RN |
499770-99-9 |
Source
|
Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.